N-Propan-2-ylbut-3-yn-1-amine;hydrochloride

Description

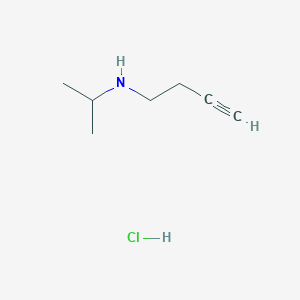

N-Propan-2-ylbut-3-yn-1-amine hydrochloride (IUPAC name) is a propargylamine derivative featuring an isopropyl group (propan-2-yl) attached to the nitrogen atom of a but-3-yn-1-amine backbone, with a hydrochloride counterion. Its structure combines the rigidity of the alkyne bond with the steric bulk of the isopropyl group, which may influence solubility, stability, and receptor interactions.

Properties

IUPAC Name |

N-propan-2-ylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-5-6-8-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCXIERUTMCZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride typically involves the reaction of but-3-yn-1-amine with isopropyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-ylbut-3-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : (R)-1-Methyl-prop-2-ynylamine Hydrochloride

- Structure : (R)-but-3-yn-2-amine hydrochloride.

- Key Differences : The nitrogen substituent is a methyl group instead of isopropyl, and the stereocenter at C2 introduces chirality.

- Implications : Reduced steric hindrance compared to the target compound may enhance solubility but limit selectivity in chiral environments. Stereochemistry could influence binding affinity in enantioselective biological targets .

Compound B : 3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride

- Structure : Features a thiophene ring attached to the propargyl chain.

- Molecular Formula : C₇H₈ClNS.

Compound C : 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, Hydrochloride

- Structure : Contains two isopropyl groups on the nitrogen and a phenyl substituent on the propargyl chain.

- Key Differences : The bis-isopropyl groups increase steric bulk, likely reducing solubility in aqueous media. The phenyl group adds π-π stacking capability, which may enhance binding to aromatic residues in proteins .

Compound D : 3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane ring with two methyl groups and an isopropyl-substituted nitrogen.

Compound E : N-(2-Chloroethyl)-N-isopropylpropan-2-amine Hydrochloride

Physicochemical and Pharmacological Comparison

Table 1: Comparative Data of N-Propan-2-ylbut-3-yn-1-amine Hydrochloride and Analogues

Key Observations :

- Lipophilicity : Compound C (logP 3.5) is the most lipophilic due to the phenyl group, whereas Compound A (logP 0.9) is more hydrophilic. The target compound balances moderate lipophilicity (logP 1.8), suitable for blood-brain barrier penetration.

- Steric Effects : Compound C’s bis-isopropyl groups and Compound D’s cyclobutane ring limit conformational flexibility, contrasting with the target compound’s single isopropyl group, which offers a balance of bulk and mobility.

Biological Activity

N-Propan-2-ylbut-3-yn-1-amine;hydrochloride, also known as 1-amino-3-butyn-2-ol hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is a Mannich base, which is a class of compounds formed through the Mannich reaction involving an amine, formaldehyde, and a ketone or aldehyde. The compound's structure can be represented as follows:

The synthesis of this compound typically involves the reaction of propargylamine with isopropanol and hydrochloric acid. Its unique structure contributes to its diverse biological activities.

The biological activity of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

Research has highlighted the anticancer potential of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

These findings suggest that this compound could serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

N-Propan-2-ylbut-3-yn-1-amine;hydrochloride has been investigated for its antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity indicates its potential application in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have focused on the biological activity of N-Propan-2-ylbut-3-yn-1-amine;hydrochloride:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF7 cells, with a detailed analysis of the underlying mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Antimicrobial Efficacy Study : Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against multi-drug resistant bacteria. The study found that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.

- Neuroprotective Effects : Preliminary findings suggest that N-Propan-2-ylbut-3-yn-1-amine;hydrochloride may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. Further research is needed to elucidate these effects.

Q & A

Q. What are the standard synthetic routes for N-Propan-2-ylbut-3-yn-1-amine hydrochloride, and how can reaction conditions be optimized?

A 5-step chain reaction involving reduction, etherification, amination, and acidification (e.g., HCl·EA) is a common framework for synthesizing structurally similar hydrochlorides . For optimization, monitor intermediates via TLC or HPLC and adjust parameters like temperature (e.g., 0–5°C for acid-sensitive steps) and stoichiometric ratios. Catalytic methods, such as palladium-catalyzed cross-coupling (as used for analogous propargylamines), may enhance yield and selectivity .

Q. How can the purity and structural identity of N-Propan-2-ylbut-3-yn-1-amine hydrochloride be validated?

Use a combination of:

- X-ray crystallography (via SHELX software for refinement) to confirm molecular geometry .

- NMR spectroscopy (¹H/¹³C) to verify functional groups, referencing chemical shifts of similar hydrochlorides (e.g., δ ~2.5–3.5 ppm for propargyl protons) .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H⁺] for C₇H₁₄ClN) .

Q. What stability considerations are critical for storing and handling this compound?

Store at 2–8°C in airtight, light-protected containers due to hygroscopicity and potential degradation of the propargyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways, such as hydrolysis of the amine-hydrochloride bond .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., unexpected splitting) may arise from dynamic effects (e.g., rotamers) or crystal packing forces. Perform:

Q. What strategies are effective in minimizing impurities during large-scale synthesis?

Key impurities include unreacted propargyl precursors or over-alkylated byproducts. Mitigate via:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., monoamine transporters). Focus on modifying the propargyl moiety to improve binding affinity while maintaining solubility via hydrochloride salt formation .

Q. What analytical challenges arise in quantifying trace degradation products, and how can they be addressed?

Low-abundance degradants (e.g., oxidized propargyl groups) require:

- UHPLC-MS/MS with MRM (Multiple Reaction Monitoring) for sensitivity.

- Forced degradation studies (e.g., exposure to H₂O₂ for oxidation pathways) to identify critical quality attributes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.